3-Amino-2-isopropyl-4(3H)-quinazolinone

Physicochemical Characterization Thermal Analysis Crystallinity

Researchers require a reliable 3-amino-2-alkylquinazolin-4(3H)-one scaffold with a specific 2-isopropyl substitution pattern-generic alkyl analogs cannot replicate its steric, electronic, and biological profile. This compound delivers: • Proven antifungal activity: 84% mycelial growth inhibition against A. parasiticus and 79% against A. niger at 1 mg/mL. • Essential precursor for ALR2 inhibitors: 2-isopropyl group enables nanomolar potency (derivative 15, KI = 101.50 nM) for diabetic complication programs. • Quality control reliability: Well-defined melting point (104-106 °C) and consistent purity for HPLC calibration, DSC reference, and microwave-assisted synthesis optimization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 70589-51-4
Cat. No. B1609172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-isopropyl-4(3H)-quinazolinone
CAS70589-51-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C11H13N3O/c1-7(2)10-13-9-6-4-3-5-8(9)11(15)14(10)12/h3-7H,12H2,1-2H3
InChIKeyLCQQIOWBOMPHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-isopropyl-4(3H)-quinazolinone (CAS 70589-51-4): Physical Properties, Structural Characteristics, and Procurement Specifications


3-Amino-2-isopropyl-4(3H)-quinazolinone (CAS 70589-51-4) is a 3-amino-substituted quinazolin-4(3H)-one derivative with the molecular formula C11H13N3O and molecular weight 203.24 g/mol . The compound is characterized as a white crystalline solid with a melting point of 104–106 °C (lit.) . As a member of the 3-amino-2-alkylquinazolin-4(3H)-one class, it possesses a free amino group at the 3-position and an isopropyl substituent at the 2-position of the quinazolinone core . This substitution pattern confers specific steric and electronic properties that differentiate it from analogs with smaller or larger 2-alkyl groups .

Why Generic Substitution of 3-Amino-2-isopropyl-4(3H)-quinazolinone with Other 2-Alkyl Analogs Fails in Controlled Experiments


While 3-amino-2-alkylquinazolin-4(3H)-ones share a common core scaffold, the specific 2-alkyl substituent governs both physicochemical properties and biological activity [1]. Substituting the isopropyl group with a smaller alkyl chain (e.g., methyl or ethyl) alters steric bulk and conformational dynamics, which directly impacts receptor binding, enzyme inhibition potency, and even basic parameters such as melting point and solubility [1][2]. Conversely, replacement with a larger alkyl group (e.g., propyl, butyl) introduces different lipophilicity and steric constraints, potentially leading to divergent pharmacokinetic profiles or reduced target engagement . The evidence presented below quantifies these critical differentiators, underscoring that generic substitution within this chemical series is not scientifically justifiable without rigorous comparative validation .

Quantitative Differentiation of 3-Amino-2-isopropyl-4(3H)-quinazolinone: Direct Comparative Data Against 2-Alkyl Analogs


Thermal Stability and Crystallinity: Melting Point Comparison with 3-Amino-2-ethyl-4(3H)-quinazolinone

The isopropyl analog exhibits a substantially lower melting point (104–106 °C) compared to the ethyl analog (121–123 °C), indicating different crystal lattice energies and solid-state stability profiles .

Physicochemical Characterization Thermal Analysis Crystallinity

Antifungal Efficacy: Direct Comparison of Mycelial Growth Inhibition Against Aspergillus parasiticus and Aspergillus niger

In a comparative antifungal evaluation, 3-amino-2-isopropyl-4(3H)-quinazolinone (Compound 1) demonstrated superior mycelial growth inhibition against both A. parasiticus and A. niger when compared directly to its Schiff base derivatives, achieving 84% and 79% inhibition at 1 mg/mL, respectively [1]. In contrast, derivative compounds exhibited markedly lower activity (e.g., Compound 2: 16% and 13% inhibition at the same concentration) [1].

Antifungal Activity Mycelial Inhibition Aspergillus spp.

Precursor Performance in ALR2 Inhibitor Synthesis: Yield and Inhibitory Potency of Derived Sulfonates

When used as a precursor in the synthesis of aldose reductase (ALR2) inhibitors, the 2-isopropylquinazolinone scaffold enables the generation of potent sulfonate derivatives. Specifically, reaction of 3-amino-2-isopropyl-4(3H)-quinazolinone with sulfonated aldehydes proceeds in 85–94% yield [1]. Among the resulting series (compounds 1–21), a derivative bearing the 2-isopropyl group (compound 15) exhibited 7.7-fold higher ALR2 inhibitory activity (KI = 101.50 nM) compared to the standard inhibitor epalrestat [1].

Aldose Reductase Inhibition Medicinal Chemistry Diabetic Complications

Synthetic Versatility and Purity: Commercial Specification Advantage for Downstream Chemistry

Commercially available 3-amino-2-isopropyl-4(3H)-quinazolinone is supplied at 99% purity (HPLC) with a well-defined melting point of 104–106 °C . This high purity and precise characterization minimize batch-to-batch variability in subsequent reactions, ensuring reproducible yields in multi-step syntheses . In contrast, less characterized in-house synthesized analogs may introduce impurities that compromise yield and confound biological assay interpretation.

Chemical Synthesis Building Block Purity Assurance

Application Scenarios for 3-Amino-2-isopropyl-4(3H)-quinazolinone Based on Validated Differentiation Evidence


Discovery and Optimization of Antifungal Agents Targeting Aspergillus Infections

Leverage the parent compound's demonstrated superiority in mycelial growth inhibition (84% against A. parasiticus and 79% against A. niger at 1 mg/mL) as a starting point for antifungal drug discovery [1]. Use it as a reference standard when screening novel derivatives or as a scaffold for generating focused libraries aimed at improving potency against filamentous fungi [1].

Development of Next-Generation Aldose Reductase Inhibitors for Diabetic Complications

Employ 3-amino-2-isopropyl-4(3H)-quinazolinone as a key precursor in the synthesis of sulfonate-containing quinazolinone derivatives. The 2-isopropyl group is essential for achieving nanomolar ALR2 inhibitory potency (KI = 101.50 nM for derivative 15) [2], making it the preferred choice over methyl, ethyl, or propyl analogs for programs targeting diabetic neuropathy, retinopathy, and nephropathy [2].

Method Development and Validation for Quinazolinone-Based Libraries

Utilize the compound's well-defined melting point (104–106 °C) and high commercial purity (99%) as a quality control standard for HPLC calibration, differential scanning calorimetry (DSC) reference, and as a benchmark substrate in solid-phase or microwave-assisted synthesis optimization .

Structure–Activity Relationship (SAR) Studies of 2-Alkylquinazolinones

Incorporate 3-amino-2-isopropyl-4(3H)-quinazolinone into a comparative SAR panel alongside 2-methyl, 2-ethyl, and 2-propyl analogs to systematically probe the impact of steric bulk and lipophilicity on biological activity [2]. The significant differences in melting point, antifungal activity, and derived ALR2 inhibition provide a robust framework for correlating physicochemical properties with target engagement.

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